molecular formula C21H21N3O B5976979 1-(1-isoquinolinylcarbonyl)-N-phenyl-3-piperidinamine

1-(1-isoquinolinylcarbonyl)-N-phenyl-3-piperidinamine

Cat. No. B5976979
M. Wt: 331.4 g/mol
InChI Key: VJFRIABGRUJOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-isoquinolinylcarbonyl)-N-phenyl-3-piperidinamine, commonly known as IQNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in developing new drugs. It belongs to the class of psychoactive substances and has been studied for its ability to affect the central nervous system.

Mechanism of Action

The mechanism of action of IQNP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is believed to be responsible for the psychoactive effects of IQNP.
Biochemical and Physiological Effects
The biochemical and physiological effects of IQNP are well documented. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria, increased motivation, and improved mood. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

IQNP has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high affinity for dopamine receptors, making it a useful tool for studying the dopamine system. However, IQNP is a psychoactive substance and can be dangerous in high doses, making it difficult to work with in certain lab settings.

Future Directions

There are several future directions for the study of IQNP. One area of research is the development of new drugs based on IQNP that can be used to treat neurological disorders such as Parkinson's disease. Another area of research is the study of the long-term effects of IQNP on the brain and body, as well as its potential for abuse. Additionally, more research is needed to fully understand the mechanism of action of IQNP and its effects on the dopamine system.

Synthesis Methods

The synthesis of IQNP involves the reaction of isoquinoline-1-carbonyl chloride with N-phenylpiperidine-3-amine in the presence of a base, such as triethylamine. The reaction takes place under reflux conditions in anhydrous dichloromethane, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

IQNP has been studied extensively for its potential use in developing new drugs for the treatment of various neurological disorders. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. IQNP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the release of dopamine in the brain.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(20-19-11-5-4-7-16(19)12-13-22-20)24-14-6-10-18(15-24)23-17-8-2-1-3-9-17/h1-5,7-9,11-13,18,23H,6,10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFRIABGRUJOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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